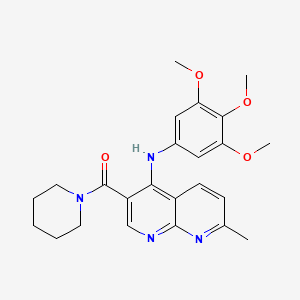
7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in the molecule suggests that it may exhibit a range of chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. The starting materials may include 1,8-naphthyridine derivatives, piperidine, and trimethoxybenzene. The key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the piperidine moiety through nucleophilic substitution reactions.
Amidation: Formation of the amide bond between the piperidine carbonyl group and the naphthyridine core.
Methylation: Introduction of the methyl group at the 7-position of the naphthyridine ring.
Methoxylation: Attachment of the trimethoxyphenyl group to the nitrogen atom of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” involves its interaction with specific molecular targets in biological systems. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
7-methyl-1,8-naphthyridine derivatives: Compounds with similar core structures but different substituents.
Piperidine-containing compounds: Molecules that include the piperidine moiety.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group attached to different cores.
Uniqueness
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” is unique due to the specific combination of functional groups and the naphthyridine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-15-8-9-17-21(27-16-12-19(30-2)22(32-4)20(13-16)31-3)18(14-25-23(17)26-15)24(29)28-10-6-5-7-11-28/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYTQKSFBWSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

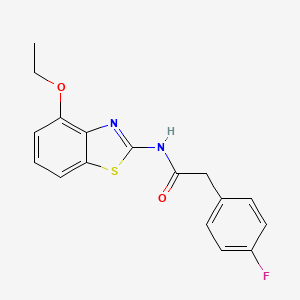
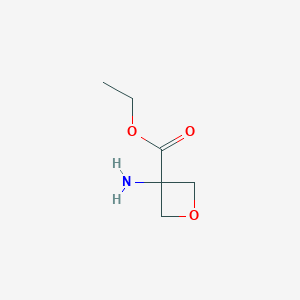
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B2572167.png)
![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572172.png)
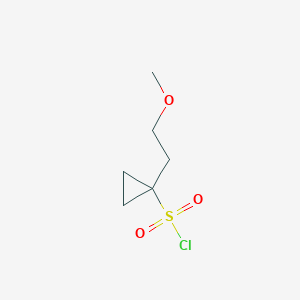

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)
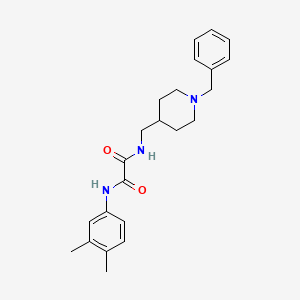

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)
